molecular formula C13H11BrFNO B2907281 4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol CAS No. 1232782-90-9

4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol

Cat. No.: B2907281
CAS No.: 1232782-90-9
M. Wt: 296.139
InChI Key: UJBDGKBAGYFTLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-fluorobenzylamine with bromine in the presence of a base . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or anilines.

Scientific Research Applications

4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol is unique due to its specific combination of bromine, fluorophenyl, and amino groups, which confer distinct chemical and biological properties. This makes it particularly valuable in proteomics research and other specialized applications .

Properties

IUPAC Name

4-bromo-2-[(2-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBDGKBAGYFTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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